1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
This analysis focuses on a class of compounds known for their intriguing chemical and physical properties, with "1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride" being of specific interest. Pyrazole derivatives are noteworthy for their wide range of applications in various fields due to their unique structural features and reactivity.
Synthesis Analysis
The synthesis of related pyrazole derivatives involves regiospecific reactions that are crucial for determining the final structure of the compound. The correct identification of regioisomers is often challenging and requires sophisticated techniques like single-crystal X-ray analysis for unambiguous determination (Kumarasinghe et al., 2009).
Molecular Structure Analysis
Molecular structure determinations of similar compounds reveal specific conformational behaviors and intramolecular interactions. For instance, the study of a related compound highlighted the importance of C—H⋯O hydrogen bonds in forming molecular chains and the dihedral angles between pyrazole and benzene rings which influence the molecular conformation (Mu et al., 2012).
Scientific Research Applications
1. Anti-allergic Activities of ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine Derivatives
- Application Summary: A series of ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . These compounds were studied for their effects on allergic asthma and allergic itching .
- Methods of Application: The target compounds were designed and synthesized. Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
- Results: Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching . Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds (namely, 3b, 3g, 3k, 3o, and 3s) have more potent activities than levocetirizine .
2. Crystal Structures and Spectroscopic Characterization of Synthetic Cathinones
- Application Summary: This study focuses on the crystal structures and spectroscopic characterization of synthetic cathinones, which are a class of designer drugs. The compounds studied include 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), among others .
- Methods of Application: The study involves the synthesis of these compounds followed by detailed crystallographic and spectroscopic analyses .
- Results: The results of this study provide valuable insights into the structural properties of these compounds, which can be useful in understanding their chemical behavior and potential applications .
3. Synthesis of 4-Chlorobenzyl Chloride
- Application Summary: 4-Chlorobenzyl chloride is a chemical compound used in organic synthesis . It’s a derivative of benzyl chloride, which is commonly used as a building block in the synthesis of a wide range of organic compounds .
- Methods of Application: The synthesis of 4-Chlorobenzyl chloride typically involves the reaction of 4-Chlorotoluene with chlorine in the presence of a catalyst .
- Results: The product, 4-Chlorobenzyl chloride, can be used in further reactions to synthesize more complex organic compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-5-propylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-2-3-12-11(13(15)18)8-16-17(12)10-6-4-9(14)5-7-10/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYXUXZCBMWGQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380576 | |
Record name | 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
175137-18-5 | |
Record name | 1-(4-CHLOROPHENYL)-5-PROPYL-1H-PYRAZOLE-4-CARBONYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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